ELOVL6 Inhibitor Scaffold: Potency of the 2-Azabicyclo[2.2.2]octane Class vs. Acyclic Analogs
In a series of ELOVL6 inhibitors, the 2-azabicyclo[2.2.2]octane-based lead compound 1 demonstrated a human ELOVL6 IC50 of 1710 nM, while the highly optimized derivative 28a achieved an IC50 of 221 nM [1]. This class-level potency is attributed to the scaffold's rigid endo configuration; the corresponding exo-isomers showed no inhibitory activity, demonstrating that the three-dimensional constraint is the primary driver of target engagement [1]. For procurement purposes, the simpler ethyl ester (target compound) serves as the synthetic entry point for generating this class of potent, rigidified inhibitors, offering an advantage over flexible, acyclic amine esters which cannot achieve the same bioactive conformation.
| Evidence Dimension | Scaffold rigidity and ELOVL6 inhibitory potency |
|---|---|
| Target Compound Data | Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate: scaffold parent; specific bioactivity data not reported |
| Comparator Or Baseline | Compound 28a (2-azabicyclo[2.2.2]octane sulfonamide): hELOVL6 IC50 = 221 nM; Exo-isomers: inactive |
| Quantified Difference | Endo-constrained 2-azabicyclo[2.2.2]octane derivatives are active; unconstrained or exo-configured analogs are inactive |
| Conditions | Inhibition of human ELOVL6 for palmitoyl-CoA elongation (n ≥ 3) |
Why This Matters
The scaffold's rigid endo geometry is a non-negotiable structural requirement for ELOVL6 activity; the ethyl ester serves as the key synthetic hub for accessing this bioactive conformation, making it a strategic procurement choice over flexible building blocks.
- [1] Sasaki T, et al. Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorg Med Chem. 2009;17(16):5639-5647. View Source
